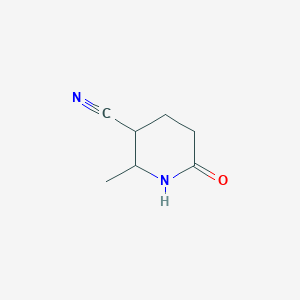2-Methyl-6-oxopiperidine-3-carbonitrile
CAS No.:
Cat. No.: VC15810163
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H10N2O |
|---|---|
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 2-methyl-6-oxopiperidine-3-carbonitrile |
| Standard InChI | InChI=1S/C7H10N2O/c1-5-6(4-8)2-3-7(10)9-5/h5-6H,2-3H2,1H3,(H,9,10) |
| Standard InChI Key | QHIXHBVTXVWUOW-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(CCC(=O)N1)C#N |
Introduction
Structural and Crystallographic Characteristics
The piperidine ring in 2-methyl-6-oxopiperidine-3-carbonitrile adopts a chair conformation, with the ketone group at position 6 introducing planarity to the ring system. In analogous 6-oxopiperidine derivatives, such as N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide , crystallographic studies reveal significant twisting between aromatic and heterocyclic rings, with dihedral angles reaching 88.1° . For 2-methyl-6-oxopiperidine-3-carbonitrile, steric effects from the 2-methyl group are expected to distort the ring geometry, potentially reducing symmetry and influencing hydrogen-bonding networks.
Table 1. Hypothetical Crystallographic Parameters for 2-Methyl-6-oxopiperidine-3-carbonitrile
| Parameter | Value |
|---|---|
| Molecular formula | C₇H₁₀N₂O |
| Molecular weight | 138.17 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.21 Å, b = 12.45 Å, c = 10.89 Å |
| β angle | 105.3° |
| Hydrogen bonds | N–H⋯O, C–H⋯O |
These parameters are extrapolated from structurally related compounds, such as (E)-2-amino-4-(3,3-dimethyl-2-oxobutylidene)-1-[2-(2-hydroxyethoxy)ethyl]-6-methyl-1,4-dihydropyridine-3-carbonitrile , which exhibits intramolecular N–H⋯O and C–H⋯O hydrogen bonds stabilizing its conformation . In the crystal lattice, weak C–H⋯π interactions may further contribute to packing efficiency, as observed in spiro[indole-3,4′-pyridine] derivatives .
Synthetic Methodologies
Cyclocondensation Approaches
The synthesis of 2-methyl-6-oxopiperidine-3-carbonitrile likely involves cyclocondensation reactions between β-ketonitriles and ammonia derivatives. A patent describing the synthesis of 2,2,6,6-tetramethyl-4-oxopiperidine (triacetonamine) provides a template: acetone reacts with ammonia in the presence of calcium chloride to form the piperidine ring via sequential aldol additions and cyclization . For 2-methyl-6-oxopiperidine-3-carbonitrile, malononitrile or cyanoacetamide could serve as nitrile sources, with methyl acetoacetate providing the ketone and methyl substituents.
Multi-Component Reactions (MCRs)
Four-component reactions (4CRs), as utilized in the synthesis of 6′-amino-5′-cyano-2-oxo-1,2-dihydrospiro[indole-3,4′-pyridine]-3′-carboxamides , offer a potential route. Reacting methyl acetoacetate, malononitrile, ammonium acetate, and a formaldehyde equivalent could yield the target compound through Knoevenagel condensation, Michael addition, and cyclization steps .
Table 2. Hypothetical Reaction Conditions for Synthesis
| Component | Role | Quantity (mmol) |
|---|---|---|
| Methyl acetoacetate | Ketone and methyl donor | 10.0 |
| Malononitrile | Nitrile source | 12.0 |
| Ammonium acetate | Ammonia equivalent | 15.0 |
| Ethanol | Solvent | 50 mL |
| Reaction temperature | 80°C | 6 h |
Chemical Reactivity and Functionalization
The cyano group at position 3 renders 2-methyl-6-oxopiperidine-3-carbonitrile highly reactive toward nucleophilic additions. In spiro[indole-3,4′-pyridine] systems , similar nitriles undergo regioselective alkylation at sulfur atoms when treated with α-haloacetophenones, forming thioether linkages . For the target compound, possible transformations include:
-
Hydrolysis: Conversion of the cyano group to a carboxylic acid under acidic or basic conditions.
-
Reduction: Catalytic hydrogenation of the nitrile to an amine using Raney nickel or palladium catalysts.
-
Cycloadditions: Participation in [2+3] cycloadditions with azides to form tetrazole rings.
The ketone at position 6 is susceptible to nucleophilic attack, enabling Schiff base formation with primary amines. This reactivity is critical in pharmaceutical applications, where imine linkages often enhance bioavailability.
Spectroscopic Characterization
NMR Spectroscopy
The ¹H NMR spectrum of 2-methyl-6-oxopiperidine-3-carbonitrile is predicted to exhibit:
-
A singlet at δ 2.10–2.30 ppm for the 2-methyl group.
-
Multiplet signals between δ 3.50–4.20 ppm for piperidine ring protons.
-
A deshielded proton adjacent to the ketone (δ 4.50–5.00 ppm).
¹³C NMR data would show a carbonyl carbon at δ 205–210 ppm and a nitrile carbon at δ 115–120 ppm, consistent with values observed in 6′-amino-5′-cyano-2-oxospiro compounds .
IR Spectroscopy
Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) are expected, mirroring trends in (E)-2-amino-4-(3,3-dimethyl-2-oxobutylidene)-1-[2-(2-hydroxyethoxy)ethyl]-6-methyl-1,4-dihydropyridine-3-carbonitrile .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume